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Compound of Interest

Compound Name: 5-Fluoroorotic acid monohydrate

Cat. No.: B013571 Get Quote

Technical Support Center: 5-FOA Selection
This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) to help researchers, scientists, and drug development professionals address issues

related to background growth on 5-fluoroorotic acid (5-FOA) selection media.

Frequently Asked Questions (FAQs)
Q1: What is the mechanism of 5-FOA selection?

5-fluoroorotic acid (5-FOA) is a compound used in yeast genetics for counter-selection of cells

expressing the URA3 gene.[1][2] The protein product of URA3, orotidine-5'-phosphate (OMP)

decarboxylase, is an essential enzyme in the de novo biosynthesis of pyrimidine nucleotides.

This enzyme converts 5-FOA into the toxic compound 5-fluorouracil, which inhibits cell growth.

[1] Therefore, only yeast cells that have lost the function of the URA3 gene (ura3- mutants) can

grow on media containing 5-FOA.

Q2: What are the primary causes of background growth on 5-FOA plates?

Background growth on 5-FOA selection media can arise from several factors, broadly

categorized as either biological or technical.

Biological Causes:
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Spontaneous Mutations in URA3: The most common reason for legitimate 5-FOA

resistance is a spontaneous mutation in the URA3 gene, leading to a non-functional OMP

decarboxylase.[3][4]

Mutations in Other Genes: Although less frequent, mutations in other genes, such as

URA6, can also confer resistance to 5-FOA.[5] Some studies have shown that a small

percentage of 5-FOA resistant colonies may still contain a wild-type URA3 gene.[5]

Technical Causes:

Improper Media Preparation: Incorrect 5-FOA concentration, suboptimal pH, or

contamination of media components with uracil can lead to high background growth.[6][7]

[8]

High Plating Density: Plating too many cells can lead to the appearance of a high number

of colonies, making it difficult to distinguish true mutants from background. It can also lead

to cross-feeding, where dying cells release nutrients that support the growth of nearby

cells.

Old Plates: The effectiveness of 5-FOA can decrease over time, especially with prolonged

storage, due to degradation or evaporation leading to an increased effective

concentration.[9]

Troubleshooting Guide
Problem: High background of colonies on my 5-FOA plates.

High background can obscure the identification of true positive colonies. Follow these steps to

diagnose and resolve the issue.

Step 1: Verify Media Preparation and Quality
Incorrectly prepared media is a frequent source of high background.

5-FOA Concentration: The standard concentration of 5-FOA is typically 0.1% (1 g/L).[9]

However, this can be adjusted. For selecting for deletions or point mutations, a higher

concentration of 0.15% may be more effective.[9]
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pH of the Medium: The activity of 5-FOA is pH-dependent. The selection works best at a low

pH. Standard recipes for 5-FOA plates result in a pH of around 2.8.[6] 5-FOA is not effective

at a pH of 6 or higher.[6]

Uracil Contamination: Ensure that no uracil is added to the 5-FOA medium. Yeast extract in

YPD media contains uracil, which will interfere with the selection, so a synthetic defined (SD)

medium must be used.[8] It is also crucial to add uracil to the 5-FOA plates for ura3- mutants

to be able to grow.[7]

5-FOA Dissolution: 5-FOA is poorly soluble in water.[1] It is often dissolved in DMSO before

being added to the autoclaved and cooled media.[7] Alternatively, it can be added as a

powder to hot agar (60-70°C) and stirred until dissolved.[7]

Step 2: Review Experimental Procedure
Plating Density: Overcrowding of plates can lead to a high background. It is recommended to

plate a dilution series of your cell culture to obtain a countable number of well-isolated

colonies.

Incubation Time: Incubate plates for 3 days at 30°C.[9] Small background colonies that are

difficult to pick with a pipette tip should generally not be counted.[9]

Control Strains: Always include positive and negative control strains in your experiment. A

known URA3+ strain should not grow on 5-FOA, while a known ura3- strain should grow.

This will help confirm that your plates are working correctly.[7]

Step 3: Analyze the Resistant Colonies
If the media and procedure are correct, the background may be due to a high frequency of

spontaneous mutations.

Replica Plating: Pick individual colonies from the 5-FOA plate and re-streak them onto a

fresh 5-FOA plate and a plate lacking uracil (SD-Ura). True ura3- mutants will grow on the 5-

FOA plate but not on the SD-Ura plate.[8]

PCR and Sequencing: To confirm a mutation in the URA3 gene, you can perform PCR

amplification and sequencing of the URA3 locus from the resistant colonies.
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Quantitative Data Summary
Parameter

Recommended
Value/Range

Notes Source

5-FOA Concentration
0.1% (1 g/L) for

general use

Can be increased to

0.15% for selection of

deletions/point

mutations.

[9]

Media pH
Below 4.5 for effective

selection

Standard recipes yield

a pH of ~2.8.

Ineffective at pH > 6.

[6]

Incubation

Temperature
30°C

Standard for S.

cerevisiae.
[9]

Incubation Time 3 days
Allows for sufficient

colony growth.
[9]

Spontaneous URA3

Mutation Rate

~3.80 x 10⁻¹⁰ to 7.3 x

10⁻⁹ per base pair per

generation

This rate can vary

depending on the

strain and genetic

background.

[3][4][10]

Experimental Protocols
Protocol 1: Preparation of 5-FOA Selection Plates
This protocol describes the preparation of 1 liter of synthetic complete (SC) medium containing

5-FOA.

Materials:

Yeast Nitrogen Base (without amino acids and ammonium sulfate)

Ammonium sulfate

Glucose (Dextrose)

Amino acid drop-out mix (lacking uracil)
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Uracil

5-Fluoroorotic acid (5-FOA)

Bacto-agar

Sterile, deionized water

DMSO (optional, for dissolving 5-FOA)

Procedure:

To 900 mL of deionized water, add:

6.7 g Yeast Nitrogen Base (without amino acids)

2 g Drop-out mix (lacking uracil)

50 mg Uracil

20 g Bacto-agar

Autoclave for 20 minutes on a liquid cycle.

In a separate flask, prepare a 20% glucose solution (100 g in 500 mL water) and autoclave.

Allow the autoclaved medium to cool to 60-65°C in a water bath.

Add 100 mL of the sterile 20% glucose solution.

Prepare the 5-FOA:

Method A (DMSO): Dissolve 1 g of 5-FOA in 10 mL of DMSO. Sterile filter this solution and

add it to the cooled medium.

Method B (Direct addition): Add 1 g of 5-FOA powder directly to the hot (60-65°C) medium.

Stir with a sterile stir bar until completely dissolved.

Pour the plates in a sterile environment and allow them to solidify.
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Store the plates at 4°C, protected from light. It is best to use the plates within a few weeks.[9]
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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